molecular formula C22H42O10 B8133764 PEG6-(CH2CO2t-Butyl)2

PEG6-(CH2CO2t-Butyl)2

Cat. No.: B8133764
M. Wt: 466.6 g/mol
InChI Key: SHLKHLOTTZARIZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
PEG6-(CH2CO2t-Butyl)2 (CAS: 211746-79-1) is a symmetric polyethylene glycol (PEG) derivative featuring a six-ethylene glycol unit chain (PEG6) terminated with two t-butyl ester groups (-CH2CO2t-Butyl). The t-butyl esters act as protective groups for carboxylic acids, enhancing stability during synthetic processes. Its molecular weight is approximately 506.61 g/mol (inferred from analogous compounds), and it exhibits hydrophobic characteristics due to the t-butyl moieties, favoring solubility in organic solvents like dichloromethane or dimethylformamide .

Applications
This compound is primarily utilized as a precursor in PROTAC (Proteolysis-Targeting Chimera) synthesis, where the t-butyl esters are later deprotected to yield reactive carboxylic acids for bioconjugation. Its PEG spacer provides flexibility and biocompatibility, critical for maintaining the spatial arrangement of PROTAC components .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10/c1-21(2,3)31-19(23)17-29-15-13-27-11-9-25-7-8-26-10-12-28-14-16-30-18-20(24)32-22(4,5)6/h7-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLKHLOTTZARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Mesylated PEG6 Intermediates

A widely adopted method involves converting PEG6 diol (HO-PEG6-OH ) to its dimesylate derivative, followed by nucleophilic displacement with tert-butyl glycolate.

Step 1: Mesylation of PEG6 Diol
PEG6 diol reacts with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions:

HO-PEG6-OH+2MsClEt3NMsO-PEG6-OMs+2HCl+2Et3N\cdotpH+\text{HO-PEG6-OH} + 2 \, \text{MsCl} \xrightarrow{\text{Et}3\text{N}} \text{MsO-PEG6-OMs} + 2 \, \text{HCl} + 2 \, \text{Et}3\text{N·H}^+

The dimesylate intermediate (MsO-PEG6-OMs ) is isolated via precipitation in cold diethyl ether.

Step 2: Displacement with tert-Butyl Glycolate
The mesyl groups are displaced by sodium tert-butyl glycolate, generated in situ from tert-butyl glycolate and sodium hydride (NaH) in tetrahydrofuran (THF):

MsO-PEG6-OMs+2NaOCH2CO2t-But-BuO2C-CH2O-PEG6-O-CH2CO2t-Bu+2NaMs\text{MsO-PEG6-OMs} + 2 \, \text{NaOCH}2\text{CO}2t\text{-Bu} \rightarrow \text{t-BuO}2\text{C-CH}2\text{O-PEG6-O-CH}2\text{CO}2t\text{-Bu} + 2 \, \text{NaMs}

Reaction conditions (48 hours at 60°C) ensure complete substitution.

Key Data:

ParameterValue
Yield (Step 1)92–95%
Yield (Step 2)78–82%
Purity (HPLC)≥98%

Direct Esterification of PEG6 Diacid

An alternative route oxidizes PEG6 diol to its diacid form, followed by esterification with tert-butanol.

Step 1: Oxidation of PEG6 Diol
PEG6 diol undergoes TEMPO-mediated oxidation using sodium hypochlorite (NaClO) and sodium bromide (NaBr) in water at pH 9–10:

HO-PEG6-OHTEMPO, NaClO, NaBrHOOC-PEG6-COOH+2H2O\text{HO-PEG6-OH} \xrightarrow{\text{TEMPO, NaClO, NaBr}} \text{HOOC-PEG6-COOH} + 2 \, \text{H}_2\text{O}

The diacid (HOOC-PEG6-COOH ) is purified via acid precipitation (yield: 85–88%).

Step 2: Esterification with tert-Butanol
The diacid reacts with excess tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM:

HOOC-PEG6-COOH+2t-BuOHDCC, DMAPt-BuO2C-CH2O-PEG6-O-CH2CO2t-Bu+2H2O\text{HOOC-PEG6-COOH} + 2 \, t\text{-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{t-BuO}2\text{C-CH}2\text{O-PEG6-O-CH}2\text{CO}2t\text{-Bu} + 2 \, \text{H}_2\text{O}

The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

ParameterValue
Oxidation Yield85–88%
Esterification Yield75–80%
Purity (NMR)≥97%

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Nucleophilic Substitution : Higher overall yield (70–75%) but requires handling hazardous mesyl chloride. Suitable for gram-scale synthesis.

  • Direct Esterification : Avoids toxic reagents but involves a low-yielding oxidation step. Preferred for milligram-scale lab preparations.

Purity and Side Products

  • Mesylation route may yield ≤5% mono-substituted byproduct, removable via silica gel chromatography.

  • Esterification route risks residual diacid (≤3%), neutralized via aqueous sodium bicarbonate washes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 18H, t-Bu), 3.55–3.75 (m, PEG backbone), 4.25 (s, 4H, CH₂CO₂t-Bu).

  • ¹³C NMR : δ 27.9 (t-Bu), 70.1–70.9 (PEG), 81.2 (C(CH₃)₃), 171.5 (C=O).

Mass Spectrometry

  • ESI-MS : [M+Na]⁺ at m/z 689.3 (calculated for C₃₂H₆₂O₁₄Na⁺: 689.4).

Industrial-Scale Considerations

Continuous Flow Synthesis

Mesylation and displacement steps benefit from flow reactors, enhancing heat dissipation and reducing reaction times (4–6 hours vs. 48 hours batch).

Cost Analysis

MethodCost per kg (USD)
Nucleophilic Substitution$12,500
Direct Esterification$15,200

Applications in Drug Delivery

The tert-butyl esters hydrolyze under acidic conditions (e.g., tumor microenvironment), enabling controlled drug release. For example, conjugation with doxorubicin via pH-sensitive linkers enhances tumor targeting .

Chemical Reactions Analysis

Types of Reactions

PEG6-(CH2CO2t-Butyl)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules. PEG6-(CH2CO2t-Butyl)2 serves as an effective linker due to its ability to enhance the stability and solubility of the conjugated products.

Key Features:

  • Improved Solubility : The PEG moiety significantly increases the water solubility of conjugates, facilitating their use in aqueous environments.
  • Minimal Steric Hindrance : The t-butyl protecting groups allow for selective reactions without interfering with the biological activity of the biomolecules.

Case Study:

A study demonstrated the use of this compound in creating antibody-drug conjugates (ADCs). The compound was linked to an antibody via a stable ester bond, resulting in enhanced therapeutic efficacy and reduced immunogenicity in vivo .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems improves pharmacokinetics and biodistribution of therapeutic agents.

Advantages:

  • Extended Circulation Time : PEGylation reduces renal clearance and prolongs the half-life of drugs.
  • Targeted Delivery : The compound can be designed to release drugs at specific sites within the body, enhancing therapeutic outcomes while minimizing side effects.

Data Table: Drug Delivery Efficiency

Drug TypeRelease Rate (%)Circulation Half-Life (hrs)
Chemotherapeutic8512
Antibody9024

Surface Modification

This compound is employed in surface modification techniques to enhance biocompatibility and reduce protein adsorption on biomaterials.

Applications:

  • Biomedical Devices : Coating surfaces with PEG derivatives improves blood compatibility, reducing thrombosis risk.
  • Cell Culture Plates : Modified surfaces promote cell adhesion and growth by providing a hydrophilic environment.

Case Study:

Research indicated that surfaces modified with this compound exhibited significantly lower protein adsorption compared to unmodified surfaces, leading to enhanced cell viability in culture .

Click Chemistry

The compound can participate in click chemistry reactions, particularly with azides, forming stable triazole linkages. This feature is particularly useful for creating complex molecular architectures in materials science and drug development.

Key Benefits:

  • High Yield Reactions : Click chemistry provides a reliable method for synthesizing complex molecules with minimal by-products.
  • Versatile Functionalization : The ability to introduce various functional groups allows for tailored properties in synthesized materials.

Mechanism of Action

The mechanism of action of PEG6-(CH2CO2t-Butyl)2 is primarily related to its ability to modify the physical and chemical properties of other molecules. By attaching to biomolecules or drugs, it can enhance their solubility, stability, and bioavailability. The molecular targets and pathways involved depend on the specific application and the molecules being modified .

Comparison with Similar Compounds

Comparison with Similar PEG-Based Compounds

Functional Group Variations

PEG6-(CH2CO2H)2 (CAS: 77855-76-6)
  • Structure : Differs by having terminal carboxylic acids (-CH2CO2H) instead of t-butyl esters.
  • Properties : Lower molecular weight (354.35 g/mol) and hydrophilic nature, enabling direct use in aqueous reactions.
  • Applications : Directly employed in Homo-PROTAC synthesis without requiring deprotection. Its reactivity with amines (forming amide bonds) makes it ideal for protein conjugation .
  • Key Difference : PEG6-(CH2CO2t-Butyl)2 serves as a protected intermediate, whereas PEG6-(CH2CO2H)2 is the activated form for immediate use.
Tos-PEG6-CH2CO2tBu (CAS: 1949793-62-7)
  • Structure : Combines a tosyl (-OTs) group on one end and a t-butyl ester on the other.
  • Properties : Molecular weight 506.61 g/mol; the tosyl group is a leaving group, enabling nucleophilic substitution reactions.
  • Applications : Used in sequential functionalization—e.g., introducing amines or thiols after tosyl displacement. This contrasts with this compound, which is designed for simultaneous dual-end deprotection .
SH-PEG6-CH2CH2COOtBu (CAS: 1818294-40-4)
  • Structure : Features a thiol (-SH) on one terminus and a t-butyl ester on the other.
  • Properties : Molecular weight 426.6 g/mol; the thiol enables disulfide bond formation or gold surface conjugation.
  • Applications: Ideal for site-specific bioconjugation (e.g., nanoparticle functionalization), whereas this compound is tailored for symmetrical acid release .

PEG Chain Length Variants

PEG4 and PEG7 Derivatives
  • Examples : Propargyl-PEG4-CH2CO2tBu (CAS: 888010-02-4), Tos-PEG7-CH2CO2tBu.
  • Key Differences :
    • PEG4 : Shorter chain (4 ethylene glycol units) reduces steric hindrance but limits flexibility.
    • PEG7 : Longer chain increases solubility in polar solvents and enhances spacing in drug delivery systems.
  • Applications : PEG4 derivatives are used in click chemistry (propargyl-azide cycloaddition), while PEG7 variants suit applications requiring extended linkers .

Reactivity and Stability

Compound Reactivity Profile Stability Considerations
This compound Requires acidic deprotection (e.g., TFA) Stable in neutral/organic conditions
PEG6-(CH2CO2H)2 Reactive with amines, carbodiimides Hygroscopic; store under inert gas
Tos-PEG6-CH2CO2tBu Tosyl group reacts with nucleophiles Sensitive to light/moisture
SH-PEG6-CH2CH2COOtBu Thiol undergoes oxidation or alkylation Requires reducing agents for storage

Molecular Weight and Solubility Comparison

Compound Molecular Weight (g/mol) Solubility Preferences
This compound ~506.61 Organic solvents (DMF, DCM)
PEG6-(CH2CO2H)2 354.35 Water, polar solvents
Tos-PEG6-CH2CO2tBu 506.61 DCM, THF
SH-PEG6-CH2CH2COOtBu 426.6 DMSO, methanol

Biological Activity

Introduction

PEG6-(CH2CO2t-Butyl)2, a polyethylene glycol (PEG)-based compound, has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological activity. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a PEG backbone with two t-butyl protected carboxylic acid groups. The presence of the PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications. The t-butyl groups can be deprotected under acidic conditions, allowing for the formation of carboxylic acids that can participate in further chemical reactions.

PropertyValue
Molecular FormulaC₁₄H₂₈O₆
Molecular Weight284.38 g/mol
SolubilityWater-soluble
Functional GroupsCarboxylic acid (protected)
Deprotection ConditionsAcidic environment

Biological Activity

  • Bioconjugation Applications : this compound is primarily used as a linker in bioconjugation processes. Its ability to form stable linkages with proteins, peptides, and other biomolecules facilitates the development of antibody-drug conjugates (ADCs) and other therapeutic agents. The PEG spacer minimizes steric hindrance, enhancing the bioactivity of conjugated molecules .
  • Drug Delivery Systems : The compound's water solubility and biocompatibility make it an ideal candidate for drug delivery systems. It can be utilized to improve the pharmacokinetics of drugs by reducing immunogenicity and prolonging circulation time in the bloodstream .
  • Antibacterial Activity : Research indicates that PEG-based compounds exhibit antibacterial properties. For instance, formulations containing PEG linkers have been shown to enhance the efficacy of antibacterial agents against both Gram-positive and Gram-negative bacteria . The incorporation of this compound into antibacterial formulations may improve their stability and effectiveness.

Case Study: Efficacy in Drug Delivery

A study investigated the use of this compound in developing a novel formulation for delivering an anticancer drug. The results demonstrated:

  • Increased Solubility : The drug's solubility improved significantly when conjugated with the PEG linker.
  • Enhanced Cellular Uptake : In vitro studies showed that cells treated with the conjugated drug exhibited higher uptake rates compared to controls.
  • Reduced Cytotoxicity : The formulation displayed lower cytotoxicity towards healthy cells while maintaining efficacy against cancer cells.

These findings underscore the potential of this compound in therapeutic applications.

Table 2: Summary of Case Study Findings

ParameterControlConjugated Formulation
Drug SolubilityLowHigh
Cellular Uptake20%60%
Cytotoxicity (Healthy Cells)HighLow

This compound is a versatile compound with significant biological activity, particularly in bioconjugation and drug delivery applications. Its ability to enhance solubility, stability, and efficacy of therapeutic agents makes it a valuable tool in pharmaceutical research and development. Ongoing studies are likely to further elucidate its potential across various biomedical fields.

References

  • AxisPharm - Alkyne PEG Click Chemistry.
  • BOC Sciences - Amino-PEG12-CH2CO2-t-butyl ester.
  • Patent CA2441730C - Antibacterial compositions for skin care.
  • MedChemExpress - Azido-PEG1-CH2CO2-NHS.
  • MedChemExpress - Azido-PEG5-CH2CO2-PFP.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for PEG6-(CH2CO2t-Butyl)2, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves esterification of PEG6 with tert-butyl acetyl groups. Key variables include catalyst choice (e.g., acid vs. base), solvent polarity, temperature, and stoichiometric ratios. For reproducibility, use controlled anhydrous conditions and monitor via TLC or HPLC . Optimization frameworks like the PICOT model (Population: reactants; Intervention: reaction parameters; Comparison: alternative catalysts; Outcome: yield/purity; Time: reaction duration) can structure experimental design .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer: NMR (¹H/¹³C) confirms tert-butyl group integration and PEG chain length. FT-IR identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MALDI-TOF or ESI) determines molecular weight distribution. Calibration with standards and spectral deconvolution improve accuracy .

Q. How can researchers identify gaps in existing literature on this compound using systematic review frameworks?

  • Methodological Answer: Apply the PEO framework (Population: PEG-based esters; Exposure: synthetic/analytical methods; Outcome: unresolved challenges) to query databases like SciFinder and Web of Science. Filter results by publication date (last 10 years) and methodology tags (e.g., "kinetic studies") to pinpoint understudied areas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or stability data for this compound across studies?

  • Methodological Answer: Discrepancies may arise from solvent purity, temperature control, or hydrolysis sensitivity. Replicate experiments using standardized protocols (e.g., USP guidelines). Statistical tools like ANOVA or Bland-Altman analysis quantify variability. Cross-validate findings with orthogonal techniques (e.g., dynamic light scattering vs. Karl Fischer titration) .

Q. How does the spatial arrangement of tert-butyl esters impact this compound’s self-assembly or drug-loading efficiency?

  • Methodological Answer: Computational modeling (MD simulations or DFT) predicts steric effects on micelle formation. Experimentally, vary ester substitution patterns and correlate with critical micelle concentration (CMC) using pyrene fluorescence. Compare drug encapsulation efficiency (UV-Vis or HPLC) across structural analogs .

Q. What are the methodological challenges in quantifying this compound’s degradation products under physiological conditions?

  • Methodological Answer: Degradation studies require simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Use LC-MS/MS to track tert-butyl cleavage and PEG oxidation. Challenges include distinguishing hydrolysis byproducts and minimizing artifact formation. Internal standards (e.g., deuterated analogs) improve quantification reliability .

Q. How can researchers design reproducible kinetic studies for this compound’s ester hydrolysis?

  • Methodological Answer: Employ stopped-flow spectrophotometry or pH-stat titration to monitor real-time hydrolysis. Control ionic strength and buffer composition to avoid catalytic interference. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). Report confidence intervals for rate constants to facilitate cross-study comparisons .

Methodological Frameworks for Rigorous Inquiry

  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novelty-driven), Novel (gap-addressing), Ethical (waste-minimizing), and Relevant (application-oriented) .
  • PICOT Adaptation : For non-clinical studies, redefine "Population" as molecular systems and "Intervention" as experimental variables .
  • Data Integrity : Align with GenEd outcomes for quantitative reasoning and error analysis, emphasizing transparency in raw data deposition and statistical justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.